molecular formula C22H28N4O3S B11451519 4-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(3-(ethyl(m-tolyl)amino)propyl)butanamide

4-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(3-(ethyl(m-tolyl)amino)propyl)butanamide

Cat. No.: B11451519
M. Wt: 428.5 g/mol
InChI Key: YRJGFYZASQASLQ-UHFFFAOYSA-N
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Description

4-{2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-{3-[ETHYL(3-METHYLPHENYL)AMINO]PROPYL}BUTANAMIDE is a complex organic compound that belongs to the class of thienopyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thienopyrimidine derivatives typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine . Another method involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyrimidines .

Industrial Production Methods

Industrial production methods for thienopyrimidine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-{2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-{3-[ETHYL(3-METHYLPHENYL)AMINO]PROPYL}BUTANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiol or amine derivatives.

Scientific Research Applications

4-{2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-{3-[ETHYL(3-METHYLPHENYL)AMINO]PROPYL}BUTANAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-{3-[ETHYL(3-METHYLPHENYL)AMINO]PROPYL}BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-{2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-{3-[ETHYL(3-METHYLPHENYL)AMINO]PROPYL}BUTANAMIDE include other thienopyrimidine derivatives and related heterocyclic compounds, such as:

Uniqueness

The uniqueness of 4-{2,4-DIOXO-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}-N-{3-[ETHYL(3-METHYLPHENYL)AMINO]PROPYL}BUTANAMIDE lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

Molecular Formula

C22H28N4O3S

Molecular Weight

428.5 g/mol

IUPAC Name

4-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]butanamide

InChI

InChI=1S/C22H28N4O3S/c1-3-25(17-8-4-7-16(2)15-17)12-6-11-23-19(27)9-5-13-26-21(28)20-18(10-14-30-20)24-22(26)29/h4,7-8,10,14-15H,3,5-6,9,11-13H2,1-2H3,(H,23,27)(H,24,29)

InChI Key

YRJGFYZASQASLQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCNC(=O)CCCN1C(=O)C2=C(C=CS2)NC1=O)C3=CC=CC(=C3)C

Origin of Product

United States

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